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Introduction
DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-

methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2][3][4][5]

Its selectivity makes it a valuable tool for investigating the physiological and pathological roles

of these specific NMDA receptor subtypes. This document provides detailed application notes

and protocols for utilizing DQP-1105 in cell culture experiments, with a focus on determining its

effective concentration.

Mechanism of Action
DQP-1105 acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory

effect is not overcome by increasing the concentration of the agonists glutamate or glycine.[2]

[4] The inhibition is also voltage-independent.[2][4] A key characteristic of DQP-1105 is that its

binding affinity to the GluN1/GluN2D NMDA receptor increases in the presence of glutamate.[1]

[5] This suggests that the conformational change induced by glutamate binding enhances the

binding of DQP-1105 to its allosteric site.
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The effective concentration of DQP-1105, typically expressed as the half-maximal inhibitory

concentration (IC50), varies depending on the specific NMDA receptor subunit composition and

the expression system used. The following table summarizes the reported IC50 values for

DQP-1105 across different cell types and experimental conditions.
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Cell Type
Receptor
Subunits

Assay Type Agonists IC50 (µM) Reference

Xenopus

laevis

Oocytes

GluN1/GluN2

D

Two-

electrode

voltage clamp

Glutamate

(100 µM) +

Glycine (30

µM)

2.7 [1]

Xenopus

laevis

Oocytes

GluN1/GluN2

C

Two-

electrode

voltage clamp

Glutamate

(100 µM) +

Glycine (30

µM)

7.0 [1]

BHK (Baby

Hamster

Kidney) Cells

GluN1/GluN2

D

Ca2+ imaging

(Fluo-4)

NMDA +

Glycine

(EC80)

1.6 [4]

BHK (Baby

Hamster

Kidney) Cells

GluN1/GluN2

C

Ca2+ imaging

(Fluo-4)

NMDA +

Glycine

(EC80)

1.4 [4]

HEK (Human

Embryonic

Kidney) Cells

GluN1/GluN2

D

Perforated

whole-cell

patch clamp

Glutamate +

Glycine
2.1 [4]

HEK (Human

Embryonic

Kidney) Cells

GluN1/GluN2

D

Dialyzed

whole-cell

patch clamp

Glutamate +

Glycine
3.2 [4]

HEK (Human

Embryonic

Kidney) Cells

GluN1/GluN2

A

Perforated

whole-cell

patch clamp

Glutamate +

Glycine
54 [4]

HEK (Human

Embryonic

Kidney) Cells

GluN1/GluN2

A

Dialyzed

whole-cell

patch clamp

Glutamate +

Glycine
12 [4]

Note: The potency of DQP-1105 can be influenced by intracellular factors, as suggested by the

differences in IC50 values between perforated and dialyzed whole-cell patch-clamp recordings

in HEK cells.[4]
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Experimental Protocols
General Cell Culture and Maintenance
A foundational aspect of determining the effective concentration of any compound is robust and

reproducible cell culture. The following is a generalized protocol for maintaining cell lines such

as HEK293 or BHK cells, which are commonly used for expressing recombinant NMDA

receptors.

Materials:

HEK293 or BHK cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

Humidified incubator (37°C, 5% CO2)

Protocol:

Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

Initial Seeding: Transfer the thawed cells to a centrifuge tube containing pre-warmed

complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to

pellet the cells.

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in

fresh, pre-warmed complete growth medium. Plate the cells onto a suitable culture vessel.
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Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO2.

Passaging: When cells reach 80-90% confluency, wash them with PBS, detach them using

Trypsin-EDTA, and re-plate them at a lower density in fresh medium.

Calcium Imaging Assay for DQP-1105 Activity
This protocol describes a method to assess the inhibitory effect of DQP-1105 on NMDA

receptor activity by measuring changes in intracellular calcium concentration using a

fluorescent indicator like Fluo-4 AM.

Materials:

Cells expressing the NMDA receptor subunits of interest (e.g., BHK cells stably expressing

GluN1/GluN2D)

Black-walled, clear-bottom 96-well plates

Fluo-4 AM calcium indicator

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

NMDA and Glycine (agonists)

DQP-1105 stock solution (in DMSO)

Fluorescence plate reader

Protocol:

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to

adhere and grow to an appropriate confluency.

Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with

0.02% Pluronic F-127).
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Incubation: Remove the culture medium from the wells and add the Fluo-4 AM loading

solution. Incubate the plate in the dark at 37°C for 30-60 minutes.

Washing: Gently wash the cells twice with HBSS to remove excess dye.

Compound Addition: Prepare serial dilutions of DQP-1105 in HBSS. Add the different

concentrations of DQP-1105 to the respective wells. Include a vehicle control (DMSO).

Agonist Stimulation: Prepare a solution of NMDA and glycine in HBSS at a concentration that

elicits a submaximal response (e.g., EC80).

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Start recording

the baseline fluorescence.

Data Acquisition: Inject the NMDA/glycine solution into the wells and continue recording the

fluorescence signal for a set period.

Data Analysis: Calculate the change in fluorescence intensity upon agonist addition for each

DQP-1105 concentration. Plot the percentage of inhibition against the log of the DQP-1105
concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel currents and

provides a detailed characterization of DQP-1105's inhibitory effects.

Materials:

Cells expressing the NMDA receptor subunits of interest (e.g., HEK cells transiently

transfected with GluN1 and GluN2D cDNA)

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

Borosilicate glass capillaries for pipette fabrication

External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, 0.01

EDTA, pH 7.3)
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Internal solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10

HEPES, pH 7.3)

Glutamate and Glycine stock solutions

DQP-1105 stock solution

Protocol:

Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before recording.

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ

when filled with the internal solution.

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope

stage and perfuse with the external solution.

Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a

high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip, achieving the whole-cell configuration.

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

Agonist Application: Rapidly perfuse the cell with an external solution containing glutamate

and glycine to evoke an NMDA receptor-mediated current.

DQP-1105 Application: Co-apply DQP-1105 with the agonists at various concentrations to

measure the inhibition of the evoked current.

Data Analysis: Measure the peak and steady-state current amplitudes in the presence and

absence of DQP-1105. Calculate the percentage of inhibition and plot a concentration-

response curve to determine the IC50.
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Caption: Mechanism of DQP-1105 action on NMDA receptors.
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Caption: Workflow for the calcium imaging assay.
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1. Prepare cells on
glass coverslips

2. Form gigaseal with
patch pipette

3. Establish whole-cell
configuration

4. Clamp membrane
potential

5. Apply Glutamate + Glycine
to evoke current

6. Co-apply DQP-1105 with
agonists

7. Record current
inhibition

8. Analyze data and
determine IC50
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Caption: Workflow for whole-cell patch-clamp electrophysiology.
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DQP-1105 is a selective and potent tool for studying GluN2C and GluN2D-containing NMDA

receptors. The effective concentration for cell culture experiments typically falls within the low

micromolar range. The choice of experimental system and assay methodology will influence

the observed potency. The protocols and data provided herein serve as a comprehensive guide

for researchers to effectively utilize DQP-1105 in their studies. It is always recommended to

perform a concentration-response curve to determine the optimal concentration for a specific

cell line and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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